Diphenyl butan-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl butan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a butan-2-yl chain and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl butan-2-ylphosphonate can be synthesized through various methods, including the reaction of diphenylphosphine oxide with butan-2-yl halides under basic conditions. Another common method involves the Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates . The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and yield . The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl butan-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yl group with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles such as sodium hydride or Grignard reagents .
Major Products
The major products formed from these reactions include various phosphonic acids, phosphonates, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl butan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diphenyl butan-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates . This inhibition occurs through the formation of stable complexes with the enzyme active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenyl butan-2-ylphosphonate include:
- Diphenylphosphine oxide
- Triphenyl phosphite
- Phenylphosphonic acid
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phosphonates and butyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
190962-81-3 |
---|---|
Molecular Formula |
C16H19O3P |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
[butan-2-yl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C16H19O3P/c1-3-14(2)20(17,18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
YSKXQPGIFJJARF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.